2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology, it is studied for its potential biological activities, including its role as a ligand for alpha1-adrenergic receptors . In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological conditions . In industry, it is used in the production of various pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These compounds share structural similarities and may exhibit similar biological activities. the specific properties and applications of each compound can vary, highlighting the uniqueness of 1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE.
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H28N2O3/c1-4-15(5-2)19-10-12-20(13-11-19)18(21)14-23-17-8-6-16(22-3)7-9-17/h6-9,15H,4-5,10-14H2,1-3H3 |
InChI Key |
HPGVWAOAIJEELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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